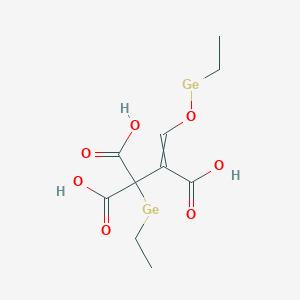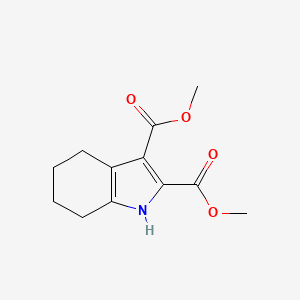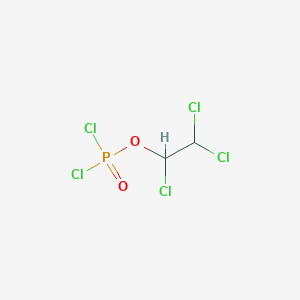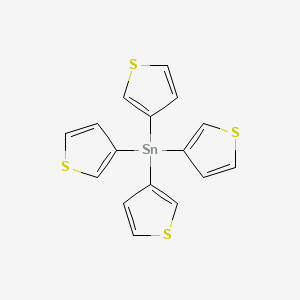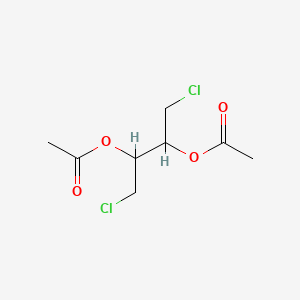
2,3-Butanediol, 1,4-dichloro-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanediol, 1,4-dichloro-, diacetate: is an organic compound with the molecular formula C8H12Cl2O4 It is a derivative of 2,3-butanediol, where two chlorine atoms are substituted at the 1 and 4 positions, and the hydroxyl groups are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol, 1,4-dichloro-, diacetate typically involves the chlorination of 2,3-butanediol followed by acetylation. The reaction can be carried out under controlled conditions to ensure the selective substitution of chlorine atoms and acetylation of hydroxyl groups. The general reaction scheme is as follows:
Chlorination: 2,3-Butanediol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 1 and 4 positions.
Acetylation: The chlorinated intermediate is then reacted with acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the diacetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Butanediol, 1,4-dichloro-, diacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The diacetate ester can be hydrolyzed to yield 2,3-butanediol and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bonds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Reactions: Products such as 2,3-butanediol derivatives with different functional groups.
Hydrolysis: 2,3-Butanediol and acetic acid.
Oxidation and Reduction: Corresponding ketones or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 2,3-Butanediol, 1,4-dichloro-, diacetate is used as an intermediate in organic synthesis. It can be employed in the preparation of various chemical compounds and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for specialized applications.
Mecanismo De Acción
The mechanism of action of 2,3-butanediol, 1,4-dichloro-, diacetate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which can then participate in further chemical reactions. The presence of chlorine atoms and acetyl groups influences its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
2,3-Butanediol, diacetate: A similar compound without the chlorine substitutions.
1,4-Dichloro-2,3-butanediol: A compound with chlorine substitutions but without acetylation.
2,3-Butanediol: The parent compound without any substitutions or acetylation.
Uniqueness: 2,3-Butanediol, 1,4-dichloro-, diacetate is unique due to the presence of both chlorine atoms and acetyl groups. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
35128-51-9 |
|---|---|
Fórmula molecular |
C8H12Cl2O4 |
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
(3-acetyloxy-1,4-dichlorobutan-2-yl) acetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3 |
Clave InChI |
VUSDDVVGSXTTKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CCl)C(CCl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


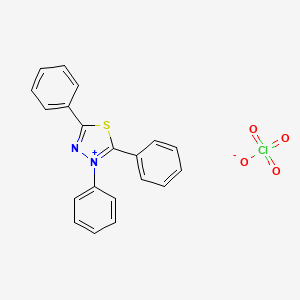

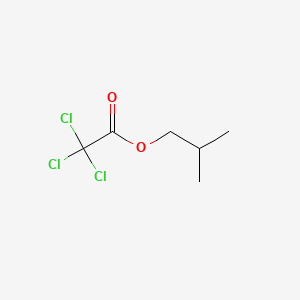
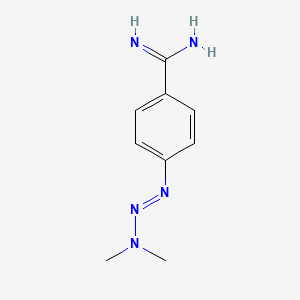

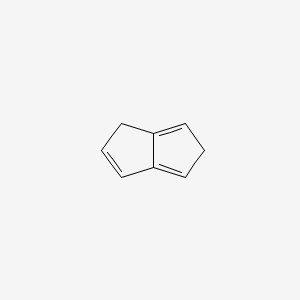
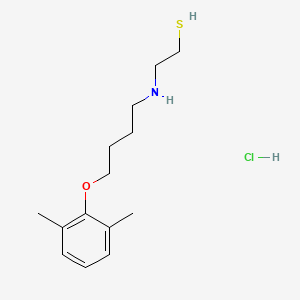
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
